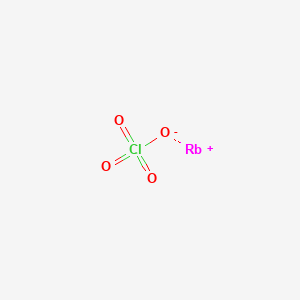
N-Lauroyl-L-serine
Overview
Description
N-Lauroyl-L-serine, also known as (2S)-2-dodecanamido-3-hydroxypropanoic acid, is a compound with the molecular formula C15H29NO4 . It is a derivative of L-serine, a non-essential amino acid, where the amino group of L-serine is condensed with the carboxy group of lauric acid .
Synthesis Analysis
N-Lauroyl-L-serine can be synthesized through two reaction methods. The first method involves the esterification reaction of lauric acid to produce methyl laurate, followed by an amidation reaction carried out by serine . Another method involves the synthesis of N-lauroyl aromatic amino acid surfactants via the methyl ester method . The structural representation of the products was confirmed using mass spectrometry, Fourier transform infrared spectroscopy, and nuclear magnetic resonance .
Molecular Structure Analysis
The molecular weight of N-Lauroyl-L-serine is 287.39 g/mol . The InChI representation of the molecule is InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 . The canonical SMILES representation is CCCCCCCCCCCC(=O)NC(CO)C(=O)O .
Chemical Reactions Analysis
The FTIR test showed vibration absorption of the amide carbonyl group at wave number 1631.78 cm-1 . This indicates the successful formation of the amide bond in N-Lauroyl-L-serine.
Physical And Chemical Properties Analysis
N-Lauroyl-L-serine has a molecular weight of 287.39 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 13 . The exact mass and monoisotopic mass of N-Lauroyl-L-serine are both 287.20965841 g/mol . The topological polar surface area is 86.6 Ų .
Scientific Research Applications
Neurological Disease Treatment
N-Lauroyl-L-serine has shown potential in the treatment of neurological diseases due to its neuroprotective properties. It can act as a precursor for neurotransmitters and has been implicated in the regulation of cytokines in the brain, which may help recover cognitive function, improve cerebral blood flow, and exert anti-inflammatory effects .
Biochemistry Research
In biochemistry, N-Lauroyl-L-serine is used to study enzyme-substrate interactions and the synthesis of complex lipids. Its role in the formation of sphingolipids is particularly crucial for understanding cell membrane structure and function .
Pharmacology
Pharmacologically, N-Lauroyl-L-serine derivatives are being explored for their therapeutic potential. They are investigated for their efficacy in treating various central nervous system (CNS) injuries and diseases, such as traumatic brain injury and neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Cosmetic Industry
In the cosmetic industry, N-Lauroyl-L-serine derivatives, such as lauroyl lysine, are used as skin-softening and hair-conditioning agents. They are found in products like sunscreens, eye makeup, lipsticks, and hair care serums, providing a silky feel and enhancing product adherence to the skin .
Neuroscience Research
N-Lauroyl-L-serine plays a significant role in neuroscience research. It is essential for neuronal development and specific brain functions. Studies have focused on its neurotrophic factor properties and its potential as a general treatment for CNS diseases and injuries .
Industrial Applications
Industrially, N-Lauroyl-L-serine is used in the synthesis of biobased surfactants, which are environmentally friendly alternatives to traditional surfactants. These surfactants are used in products ranging from detergents to pharmaceuticals, offering biodegradability and low toxicity .
Mechanism of Action
Target of Action
N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of N-Lauroyl-L-serine are the air/water interfaces where it exhibits its surface-active properties .
Mode of Action
N-Lauroyl-L-serine interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .
Biochemical Pathways
N-Lauroyl-L-serine is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
Pharmacokinetics
L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .
Result of Action
The molecular and cellular effects of N-Lauroyl-L-serine’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .
Action Environment
The action of N-Lauroyl-L-serine can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.
properties
IUPAC Name |
(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQVJQXCLZRFH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauroyl-L-serine | |
CAS RN |
14379-56-7 | |
| Record name | N-(1-Oxododecyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14379-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-oxododecyl)-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





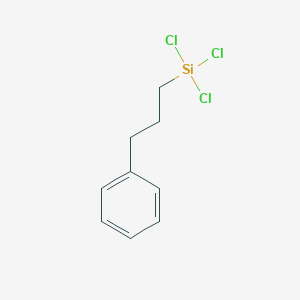
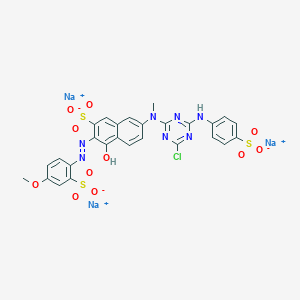
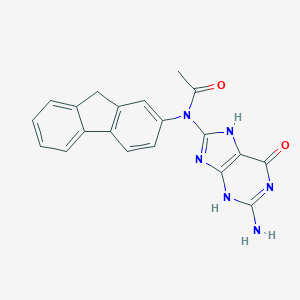
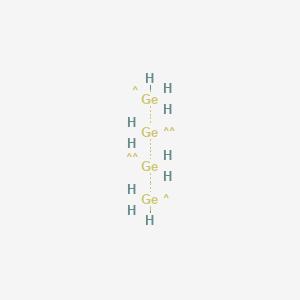
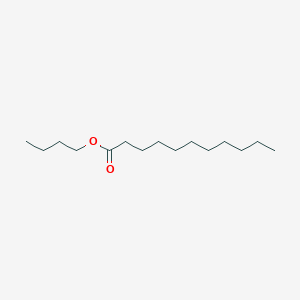
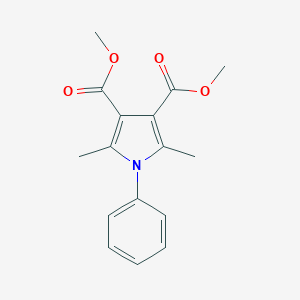
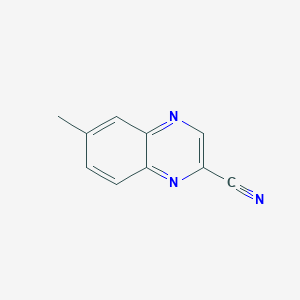

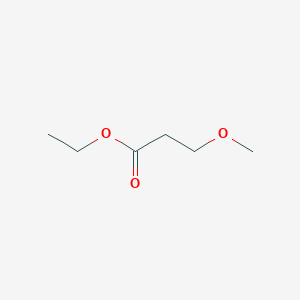
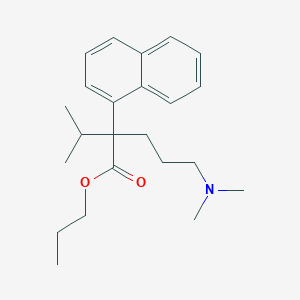
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
